2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

Description

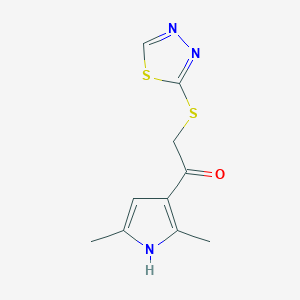

This compound features a 1,3,4-thiadiazole ring linked via a sulfur atom (thio group) to an ethanone backbone, which is further substituted with a 2,5-dimethylpyrrole moiety.

Properties

Molecular Formula |

C10H11N3OS2 |

|---|---|

Molecular Weight |

253.3 g/mol |

IUPAC Name |

1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |

InChI |

InChI=1S/C10H11N3OS2/c1-6-3-8(7(2)12-6)9(14)4-15-10-13-11-5-16-10/h3,5,12H,4H2,1-2H3 |

InChI Key |

VHOGKNRUMZVBIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1)C)C(=O)CSC2=NN=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The thiadiazole derivative is then reacted with a suitable halide to form the thioether linkage.

Pyrrole Substitution: The final step involves the substitution of the pyrrole ring onto the ethanone moiety, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions could occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, especially at the pyrrole ring and the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one ()

- Structure : Replaces the thiadiazole ring with a benzothiazolo-triazole system. The pyrrole ring is substituted with a 4-methoxyphenyl group instead of simple methyl groups.

- Properties :

- Molecular Formula: C₂₃H₂₀N₄O₂S₂ (Molar Mass: 448.56 g/mol).

- Predicted Density: 1.39 g/cm³; pKa: 0.55.

- Key Differences : The benzothiazolo-triazole moiety introduces extended aromaticity, likely increasing thermal stability compared to the thiadiazole-based compound. The 4-methoxyphenyl substituent may enhance lipophilicity, affecting bioavailability.

N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (, Entry 4)

- Structure : Shares the 1,3,4-thiadiazole-thio group but lacks the pyrrole moiety. Instead, it features an acetamide group with N-methyl and N-phenyl substituents.

- The acetamide group may confer different hydrogen-bonding capabilities.

Sulfanylidene Ethanone Derivatives ()

- Examples : 1f (1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one).

- Properties : Melting point = 137.3–138.5°C; characterized by NMR and DFT studies.

- Comparison : The sulfanylidene group in these derivatives differs from the thiadiazole-thio linkage but shares sulfur-based electron-withdrawing effects. The chloromethyl substituent in 1f introduces polarizability, contrasting with the dimethylpyrrole’s hydrophobic nature.

Thieno[2,3-b]thiophene-Pyrazole Hybrids ()

- Example : Compound 7b (melting point >300°C; IR νmax 1720 cm⁻¹ for C=O).

- Synthesis : Reflux with DMF/EtOH and piperidine (75% yield).

- Contrast: The rigid thieno[2,3-b]thiophene core and dual pyrazole rings in 7b contribute to high thermal stability, exceeding typical values for thiadiazole derivatives. The ethanone group’s carbonyl IR stretch (~1700–1720 cm⁻¹) is a common feature.

Thiazolidinone-Dihydropyrazole Derivatives ()

- Synthesis: Ethanol reflux followed by recrystallization (DMF/EtOH).

- Relevance: The thiazolidinone moiety is structurally distinct but shares sulfur-containing heterocycles.

Hydrazono-Thiophene Derivatives (, a)

- Example : Compound 11a (melting point = 275°C; IR νmax 3200 cm⁻¹ for NH).

- Comparison : The hydrazone group introduces redox-active NH units, absent in the target compound. This could lead to divergent reactivity in metal coordination or biological targeting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.